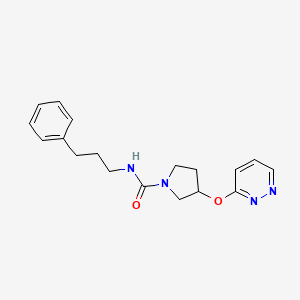

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide

Description

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidine core substituted with a pyridazin-3-yloxy group at the 3-position and an N-(3-phenylpropyl) carboxamide moiety. The pyridazine ring, a nitrogen-rich heterocycle, may enhance solubility or enable π-π stacking interactions in biological systems, while the 3-phenylpropyl chain could influence lipophilicity and membrane permeability.

Properties

IUPAC Name |

N-(3-phenylpropyl)-3-pyridazin-3-yloxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c23-18(19-11-4-8-15-6-2-1-3-7-15)22-13-10-16(14-22)24-17-9-5-12-20-21-17/h1-3,5-7,9,12,16H,4,8,10-11,13-14H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIHZDGGXUMXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced via a nucleophilic substitution reaction using a phenylpropyl halide and the pyrrolidine intermediate.

Introduction of the Pyridazin-3-yloxy Moiety: The pyridazin-3-yloxy group can be attached through an etherification reaction involving a pyridazin-3-ol and the pyrrolidine intermediate.

Industrial Production Methods

Industrial production of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrrolidine-Carboxamide Derivatives with Imidazo-Pyridine Substituents

describes compounds 6f , 6g , 6i , and 6j , which share the N-(arylalkyl)pyrrolidine-1-carboxamide backbone but differ in substituents. For example:

- 6g : N-(3-phenylpropyl)-2-(1-(2-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxamide.

- Key Differences : The substituent at the pyrrolidine 2-position (imidazo-pyridine vs. pyridazin-3-yloxy in the target compound) and the absence of a methoxy group in the target.

- Implications : The imidazo-pyridine group in 6g may confer stronger aromatic interactions, whereas the pyridazin-3-yloxy group in the target compound could improve solubility due to additional hydrogen-bonding sites .

Table 1: Comparison of Pyrrolidine-Carboxamide Derivatives

Benzamide Derivatives with Aryloxy Substituents

lists benzamide derivatives (e.g., compounds 13–17) with propanoyl backbones and aryloxy substitutions (e.g., cyanomethoxy, allyloxy). While structurally distinct from the target compound, these highlight the role of alkoxy groups in modulating bioactivity:

- Compound 13: Features a cyanomethoxy group, which may enhance electrophilic reactivity compared to the pyridazin-3-yloxy group in the target compound.

Piperidine-Carboxamides (PIPC Series)

discusses PIPC1–4, which incorporate cyclopentane-carboxamide cores with halogenated aryl groups. For example:

- PIPC2 : (R)-1-(4-chlorophenyl)-N-(2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)-3-phenylpropyl)cyclopentane-1-carboxamide.

Solid-State Forms of Pyrrolidine-Carboxamides

emphasizes the importance of solid-state optimization for pyrrolidine-carboxamide derivatives, such as polymorph control and salt formation.

Biological Activity

N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is a synthetic compound belonging to a class of molecules known as pyrrolidine carboxamides. Its unique structural features, including a pyrrolidine ring, an aromatic phenylpropyl group, and a pyridazine moiety, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula for N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide is C_{16}H_{20}N_{2}O_{2}, with a molecular weight of 288.35 g/mol. The compound's structure can be represented as follows:

This compound features:

- A pyrrolidine ring , which is a five-membered nitrogen-containing ring.

- A phenylpropyl group at the third position, enhancing hydrophobic interactions.

- A pyridazine ring linked via an ether bond, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The presence of the pyridazine ring suggests potential activity as a receptor modulator, particularly in neurological pathways. Studies on related compounds have shown that modifications in the aromatic substituents can significantly alter their binding affinities and biological effects.

Potential Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that pyrrolidine derivatives exhibit antimicrobial properties against various pathogens. This activity is hypothesized to arise from the disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Potential : Some pyrrolidine carboxamides have demonstrated cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Neurological Effects : Given the structural similarity to known neuroactive compounds, N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide may influence neurotransmitter systems, possibly acting as an antagonist or agonist at specific receptors.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Neurological | Modulation of neurotransmitter receptors |

Case Study: Anticancer Activity

A recent study investigated the effects of various pyrrolidine derivatives on human cancer cell lines. The findings indicated that certain modifications in the structure led to enhanced cytotoxicity against breast cancer cells, suggesting that N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide could be explored as a potential anticancer agent.

Pharmacological Profile

The pharmacological profile of N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide remains largely unexplored; however, its structural analogs have been studied extensively. For instance, compounds with similar functional groups have shown promise in modulating G-protein coupled receptors (GPCRs), which are critical in many signaling pathways involved in disease processes.

Q & A

Q. What synthetic methodologies are commonly employed for N-(3-phenylpropyl)-3-(pyridazin-3-yloxy)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of pyridazine derivatives with pyrrolidine precursors. Key steps include:

- Coupling agents : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation between the pyrrolidine and phenylpropyl groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) under inert atmospheres improve reaction efficiency .

- Purification : Chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high-purity products .

Q. What analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, with pyridazine protons appearing as distinct downfield signals (δ 8.5–9.5 ppm) .

- X-ray crystallography : Resolves solid-state conformation, particularly the orientation of the pyridazin-3-yloxy group relative to the pyrrolidine ring .

- LC-MS : Validates molecular weight (e.g., ESI-MS m/z ~400–450 [M+H]) and purity (>95%) .

Q. How can initial biological activity screening be designed for this compound?

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .

- Cellular viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa or MCF-7) to evaluate cytotoxicity .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled antagonists for GPCR targets) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on phenylpropyl or pyridazine) influence SAR and target selectivity?

- Trifluoromethyl vs. methoxy groups : The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in enzymes, while methoxy improves solubility .

- Pyrrolidine ring conformation : X-ray data shows that substituents at the 3-position influence ring puckering, affecting steric interactions with target proteins .

- Pyridazine vs. pyridine : Pyridazine’s dual nitrogen atoms increase hydrogen-bonding potential, critical for kinase inhibition .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .

- Orthogonal validation : Confirm hits using SPR (surface plasmon resonance) for binding affinity and CRISPR knockdown of putative targets .

- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., N-(5-chloro-2-methoxyphenyl)-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide) to identify trends .

Q. How does polymorphism affect the compound’s physicochemical stability and bioavailability?

- Solid-state characterization : Use DSC (differential scanning calorimetry) and PXRD to identify polymorphs; Form I (melting point ~180°C) shows higher thermal stability than Form II .

- Solubility studies : Amorphous dispersions with polymers (e.g., PVP-VA64) improve aqueous solubility by 5–10× compared to crystalline forms .

- Pharmacokinetics : Compare oral bioavailability of polymorphs in rodent models; salt forms (e.g., hydrochloride) enhance AUC by 30–50% .

Q. What computational tools are used to predict binding modes and off-target effects?

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- Off-target profiling : SwissTargetPrediction identifies potential interactions with cytochrome P450 isoforms or hERG channels .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.